molecular formula C24H24N4O4S2 B2990262 ethyl 2-[[2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetyl]amino]benzoate CAS No. 1242855-88-4

ethyl 2-[[2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetyl]amino]benzoate

Cat. No.: B2990262
CAS No.: 1242855-88-4
M. Wt: 496.6
InChI Key: RPIQNGWITFEHFO-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetyl]amino]benzoate is a complex organic compound with a unique structure that includes multiple heterocyclic rings and functional groups

Preparation Methods

The synthesis of ethyl 2-[[2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetyl]amino]benzoate involves multiple steps, including the formation of the triazatricyclo ring system and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as butylamine, thiophene derivatives, and benzoic acid esters. Reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

Ethyl 2-[[2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetyl]amino]benzoate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[[2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetyl]amino]benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-[[2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetyl]amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-[[2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetyl]amino]benzoate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of ethyl 2-[[2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[740

Properties

IUPAC Name

ethyl 2-[[2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S2/c1-3-5-13-28-22(30)20-19(16-10-8-12-25-21(16)34-20)27-24(28)33-14-18(29)26-17-11-7-6-9-15(17)23(31)32-4-2/h6-12H,3-5,13-14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIQNGWITFEHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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